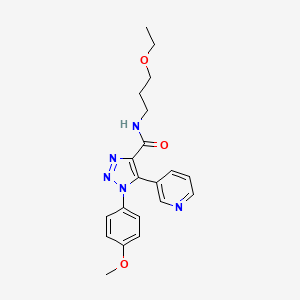
N-(3-ethoxypropyl)-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxypropyl)-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-ethoxypropyl)-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1207017-68-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
The molecular formula of the compound is C20H23N5O3 with a molecular weight of 381.4 g/mol. The structural characteristics contribute to its biological properties and potential efficacy as a therapeutic agent.
Antitumor Activity
Recent studies have highlighted the antitumor activity of various triazole derivatives, including compounds similar to this compound. Notably:
- Mechanism of Action : The triazole scaffold has been associated with the inhibition of various cancer cell lines through multiple mechanisms, including the disruption of mitotic processes by targeting kinases such as Polo-like kinase 1 (Plk1) .
- In Vitro Studies : In vitro evaluations conducted by the National Cancer Institute involved testing derivatives against 60 different cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer. Results indicated significant cytotoxic effects, suggesting that modifications in the triazole structure could enhance antitumor efficacy .
- IC50 Values : Specific derivatives have shown promising IC50 values against various cancer types:
Table 1: Summary of Antitumor Activity in Various Studies
| Compound Name | Cancer Cell Line | IC50 Value (µM) | Source |
|---|---|---|---|
| Triazole Derivative A | HCT-116 (Colon) | 6.2 | |
| Triazole Derivative B | T47D (Breast) | 27.3 | |
| N-(3-ethoxypropyl)-... | MDA-MB-468 (Breast) | High Activity Detected |
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves a multi-step process where various reagents are used to construct the triazole ring and incorporate the ethoxypropyl and methoxyphenyl groups. The structure-activity relationship (SAR) indicates that substituents on the triazole ring significantly affect biological activity.
Propiedades
IUPAC Name |
N-(3-ethoxypropyl)-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-3-28-13-5-12-22-20(26)18-19(15-6-4-11-21-14-15)25(24-23-18)16-7-9-17(27-2)10-8-16/h4,6-11,14H,3,5,12-13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDWHKBEBYSAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OC)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














